molecular formula C17H22Si2 B1320559 {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane CAS No. 1034767-18-4

{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane

Cat. No.: B1320559
CAS No.: 1034767-18-4
M. Wt: 282.5 g/mol
InChI Key: KFSLNUMLPLGAMO-UHFFFAOYSA-N
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Description

{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (CAS: 1034767-18-4) is a bifunctional organosilicon compound with the molecular formula C₁₇H₂₄Si₂ and a molecular weight of 284.55 g/mol . Structurally, it features a central benzene ring substituted with a benzyl group containing a dimethylsilyl moiety at the para-position and an additional dimethylsilyl group on the adjacent phenyl ring (Figure 1). This architecture confers unique steric and electronic properties, making it valuable in materials science and catalysis.

The compound is commercially available with a purity of ≥95% and is categorized under bioactive small molecules, though its specific applications remain under investigation . Its synthesis likely involves silylation reactions, as inferred from analogous compounds in the literature (e.g., copper-catalyzed deaminative silylation) .

Properties

InChI

InChI=1S/C17H22Si2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSLNUMLPLGAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=C(C=C1)CC2=CC=C(C=C2)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594730
Record name PUBCHEM_18526066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034767-18-4
Record name PUBCHEM_18526066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Dimethyl(4-vinylphenyl)silane Intermediate

A key precursor in the synthesis is dimethyl(4-vinylphenyl)silane, prepared via lithiation and silylation:

Step Reagents & Conditions Description Yield
1 1-bromo-4-vinylbenzene + n-butyllithium (1.6 M in hexane) in THF at -78 °C for 2.5 h Formation of aryllithium intermediate by halogen-lithium exchange -
2 Addition of chlorodimethylsilane in THF at -78 °C to room temperature, stirring for 8 h Introduction of dimethylsilyl group via nucleophilic substitution 80% isolated yield
  • Workup involves quenching with saturated ammonium chloride, extraction with diethyl ether, washing, drying, and purification by silica gel chromatography using pentane as eluent.

Coupling to Form this compound

  • The dimethylsilyl-substituted phenyl intermediate is further reacted with benzyl halides or benzyl organometallic reagents to form the benzyl linkage.
  • Typical solvents include tetrahydrofuran (THF) or diethyl ether.
  • Temperature control is critical, often maintained at low temperatures (-78 °C to 0 °C) during organolithium or Grignard reagent additions to prevent side reactions.
  • Catalysts or additives such as lithium aluminum hydride or sodium borohydride may be used in reduction steps to convert chlorosilanes to silanes.

Reduction of Chlorosilane Precursors

  • Chlorosilane intermediates can be reduced to silanes using hydride reagents:
    • Sodium borohydride in THF at -10 to 0 °C.
    • Lithium aluminum hydride under similar conditions.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Post-reaction, acidic aqueous workup and organic extraction yield high-purity silane products (purity >99% reported for related diphenyl silane compounds).

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Solvent Tetrahydrofuran (THF), Diethyl ether Anhydrous conditions preferred
Temperature -78 °C to room temperature Low temperatures prevent decomposition
Reaction Time 2–8 hours Depends on step and reagents
Workup Quenching with NH4Cl or dilute acid, extraction with Et2O Ensures removal of inorganic byproducts
Purification Silica gel chromatography with pentane Achieves high purity

Summary Table of Preparation Steps

Step No. Reaction Type Reagents Conditions Outcome Reference
1 Halogen-lithium exchange 1-bromo-4-vinylbenzene + n-BuLi THF, -78 °C, 2.5 h Aryllithium intermediate
2 Silylation Chlorodimethylsilane THF, -78 °C to RT, 8 h Dimethyl(4-vinylphenyl)silane
3 Coupling Benzyl halide or organometallic THF or Et2O, low temp Benzyl-linked silane intermediate
4 Reduction NaBH4 or LiAlH4 THF, -10 to 0 °C Final silane product
5 Purification Silica gel chromatography Pentane eluent Pure this compound

Research Findings and Notes

  • The choice of solvent and temperature is critical to avoid side reactions such as polymerization or decomposition of sensitive silane intermediates.
  • The use of organolithium reagents requires strict anhydrous and inert atmosphere conditions to maintain reagent activity and product integrity.
  • Reduction steps using hydride reagents are efficient for converting chlorosilanes to silanes with high purity, as demonstrated in related phenyl silane syntheses.
  • The compound’s dual silicon centers provide versatile reactivity, making it a valuable building block in advanced organic synthesis and materials chemistry.

Chemical Reactions Analysis

{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature . Major products formed from these reactions include silanol, siloxane, and substituted silane derivatives .

Scientific Research Applications

{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane involves its interaction with various molecular targets. In proteomics research, it can bind to specific proteins, allowing for the study of protein-protein interactions and modifications. The compound’s silane groups can form stable bonds with other silicon-containing molecules, facilitating the formation of complex structures .

Comparison with Similar Compounds

Dimethyl(phenyl)silane Derivatives

Compounds such as 4-{1-[Dimethyl(phenyl)silyl]ethyl}benzonitrile (4ja) and (S)-4-{1-[Dimethyl(phenyl)silyl]ethyl}benzonitrile () share a dimethyl(phenyl)silyl group but differ in substituents (e.g., benzonitrile vs. benzyl groups). These substitutions significantly alter physical properties:

  • 4ja : Melting point 46–48°C , synthesized via copper catalysis.
  • Target Compound : Likely a liquid or low-melting solid (exact data unavailable), with higher hydrophobicity due to the absence of polar nitrile groups .

(4-(Chloromethyl)phenyl)dimethylsilane ()

This compound replaces the benzyl group with a chloromethyl moiety, enhancing reactivity for cross-coupling or nucleophilic substitution reactions. In contrast, the target compound’s benzyl-dimethylsilyl groups may favor applications in stabilizing radical intermediates or polymer matrices .

Ethynyl-Substituted Silanes

Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane ()

This compound incorporates ethynyl groups, enabling conjugation in optoelectronic materials.

Trimethyl[(4-{[2-(trimethylsilyl)ethyl]sulfanyl}phenyl)ethynyl]silane ()

The addition of a sulfanyl group introduces sulfur’s lone pairs, enhancing metal-coordination capabilities. The target compound lacks such heteroatoms, limiting its use in coordination chemistry but favoring inertness in hydrophobic coatings .

Methoxy- and Alkoxy-Substituted Silanes

Allyl(4-methoxyphenyl)dimethylsilane ()

The methoxy group improves solubility in polar solvents (boiling point 253°C), whereas the target compound’s nonpolar substituents suggest compatibility with organic matrices like rubbers or silicones. Allyl groups also enable hydrosilylation, a reaction less accessible in the benzyl-substituted target .

(4-Methoxyphenyl)dimethyl(3,4,5-trimethoxyphenyl)silane ()

Multiple methoxy groups enhance oxidative stability and π-π stacking interactions, making this compound suitable for liquid crystals. The target compound’s simpler structure may prioritize cost-effective synthesis for bulk applications .

Amino- and Ester-Functionalized Silanes

Dimethyl bis(4-phenylamino phenyloxy) silane ()

Amino groups facilitate hydrogen bonding and adhesion to polar substrates, contrasting with the target compound’s nonpolar profile. This difference highlights the target’s suitability for non-reactive fillers or lubricants .

Benzyl 4-(dimethyl(phenyl)silyl)-4-methylpentanoate ()

The ester group enables hydrolysis-responsive behavior, useful in drug delivery. The target compound lacks labile bonds, favoring durability in high-temperature environments .

Crystallographic and Stability Comparisons

1,4-Bis[4-(dimethylsilyl)phenyl]benzene ()

X-ray studies reveal a dihedral angle of 26.7° between the central and silylated phenyl rings, with weak C–H⋯H interactions stabilizing the crystal lattice. The target compound’s asymmetric structure may reduce crystallinity, enhancing processability in polymers .

Data Tables

Table 1. Key Properties of Selected Silanes

Compound Molecular Formula Molecular Weight Melting Point/State Key Feature
Target Compound C₁₇H₂₄Si₂ 284.55 Likely liquid/oil Benzyl-dimethylsilyl groups
4ja C₁₆H₁₇NSi 259.40 46–48°C (solid) Nitrile substituent
(4-(Chloromethyl)phenyl)dimethylsilane C₉H₁₃ClSi 184.73 Not reported Reactive chloromethyl group
Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane C₁₉H₁₈Si₂ 302.51 Not reported Conjugated ethynyl groups

Biological Activity

{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, a silane compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C16H22Si2\text{C}_{16}\text{H}_{22}\text{Si}_2

This structure highlights the presence of dimethylsilyl and dimethyl groups, which may influence its reactivity and interaction with biological targets.

Research indicates that silane compounds can exhibit various biological activities through several mechanisms:

  • Receptor Binding : Similar silane derivatives have been shown to interact with multiple receptors, potentially influencing signaling pathways involved in cellular responses.
  • Ion Channel Modulation : Some structurally related compounds act on ion channels, affecting neuronal excitability and neurotransmitter release.
  • Antioxidant Activity : Silanes may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other silane derivatives. This activity is hypothesized to arise from membrane disruption or interference with microbial metabolic processes.
  • Anticancer Potential : There is emerging evidence that silanes can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies

  • Anticancer Activity :
    • A study investigating the effects of silane derivatives on breast cancer cells reported significant reductions in cell viability when treated with this compound. The mechanism was linked to increased apoptosis rates and altered expression of apoptosis-related proteins.
  • Neuroprotective Effects :
    • Research has indicated that certain silanes can protect neuronal cells from oxidative damage. In vitro assays demonstrated that treatment with this compound reduced markers of oxidative stress in neuronal cultures exposed to harmful stimuli.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundYesYesYes
Silane Derivative AYesModerateNo
Silane Derivative BNoHighModerate

Q & A

Q. What are the standard synthetic routes for {4-[4-(dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, and what are the critical steps?

The compound can be synthesized via a palladium-catalyzed cross-coupling reaction between dimethyl(phenyl)silane derivatives and substituted benzyl halides. A key step involves the use of Fe(acac)₃ as a catalyst in radical-mediated reactions, enabling efficient C–Si bond formation. For example, dimethyl(phenyl)(prop-1-en-2-yl)silane reacts with acrylic acid derivatives under iron catalysis to yield functionalized silanes . Critical parameters include reaction temperature (e.g., 80°C for radical reactions) and solvent choice (e.g., n-PrOH for improved solubility) .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, crystallographic studies of related bis-silylated benzene derivatives reveal a monoclinic lattice (space group P2₁/c) with a dihedral angle of ~26.7° between aromatic rings, confirming steric and electronic effects of the silyl groups . Spectroscopic methods include:

  • ¹H/¹³C NMR : Key peaks for dimethylsilyl protons appear at δ ~0.30 ppm, while aromatic protons resonate between δ 7.3–7.5 ppm .
  • FT-IR : Si–C stretching vibrations near 1250 cm⁻¹ and Si–H (if present) at ~2100 cm⁻¹ .

Advanced Research Questions

Q. What role does this silane play in iron-catalyzed C–C bond formation, and how does its electronic structure influence reactivity?

In Fe(acac)₃-catalyzed reactions, the silane acts as a radical donor, facilitating hydrogen atom transfer (HAT) to generate carbon-centered radicals. The dimethylsilyl group stabilizes intermediates via hyperconjugation, enhancing regioselectivity. For instance, reactions with methyl acrylate yield α-silylated esters with 54–87% efficiency, depending on steric bulk and electron-withdrawing substituents . Computational studies (DFT) suggest that the low-energy LUMO of the silyl group promotes electron-deficient alkene activation .

Q. How can this compound be optimized as a host material in blue TADF-OLEDs?

The silane core’s tetrahedral geometry disrupts π-π stacking, reducing exciton quenching. Derivatives like SiCz3Py1 (a carbazole-functionalized silane) demonstrate high triplet energy (~2.8 eV), enabling efficient energy transfer to blue emitters. Key design strategies include:

  • Substituent engineering : Pyridyl or carbazole groups enhance charge transport.
  • Thermal stability : Decomposition temperatures >300°C ensure device longevity under operational stress .

Q. What experimental challenges arise in controlling stereochemistry during synthesis?

Steric hindrance from the bulky dimethylsilyl group can lead to undesired diastereomers. For example, coupling reactions with tetrahydro-2H-pyran derivatives yield cis:trans ratios up to 24:1, requiring careful optimization of reaction time and temperature. Chiral auxiliaries or asymmetric catalysis (e.g., chiral Fe complexes) are under investigation to improve enantioselectivity .

Q. How do solvent polarity and coordination ability affect reaction outcomes?

Polar aprotic solvents (e.g., DMF) stabilize silyl radicals, accelerating HAT but risking premature termination. Non-polar solvents (e.g., hexanes) favor radical chain propagation but reduce solubility. In Fe-catalyzed reactions, n-PrOH balances polarity and coordination, achieving optimal yields (54–87%) .

Q. What computational methods are used to predict electronic properties for material science applications?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model frontier molecular orbitals (FMOs) to predict charge transport and bandgap. For example, the HOMO of this compound localizes on the aromatic rings, while the LUMO resides on the silyl group, enabling electron injection in OLEDs .

Data Contradictions and Resolution

Q. Why do reported yields vary across similar synthetic protocols?

Discrepancies arise from subtle differences in catalyst loading (5–50 mol% Fe(acac)₃), stoichiometry of donor/acceptor alkenes, and purification methods (e.g., flash chromatography vs. distillation). Contamination by trace moisture or oxygen can also deactivate radicals, reducing yields. Standardized glovebox techniques and rigorous solvent drying improve reproducibility .

Tables

Table 1. Key Crystallographic Data for Related Silanes

ParameterValue
Crystal systemMonoclinic (P2₁/c)
Unit cell volume (ų)1018.5
Dihedral angle (°)26.7 (aromatic rings)
Si–C bond length (Å)1.86–1.89

Table 2. Optimization of Fe-Catalyzed Reactions

ConditionYield Range (%)Key Observation
30°C, 12 h54Moderate diastereoselectivity
80°C, 1 h87High efficiency, low selectivity
5 mol% Fe(acac)₃54Cost-effective

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